2-Azabicyclo[3.2.1]octane

κ-Opioid Receptor Agonists Conformational Restriction Receptor Affinity

The 2-azabicyclo[3.2.1]octane scaffold imposes a rigid ±42° N–C–C–N dihedral angle critical for κ-opioid receptor binding (Ki ~7–13 nM) and enantioselective organocatalysis (±95% yield, 63% ee), outperforming flexible piperidines and smaller [2.2.1]heptane analogs. Substitution with any other bicyclic amine abolishes potency and stereocontrol. Verify stereochemistry before purchasing: only the endo-(1S,5S,7R) configuration delivers the geometry required for reproducible SAR and catalytic performance.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 279-79-8
Cat. No. B1626715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.2.1]octane
CAS279-79-8
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CCN2
InChIInChI=1S/C7H13N/c1-2-7-5-6(1)3-4-8-7/h6-8H,1-5H2
InChIKeyASUQYWCXZRNVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.2.1]octane (CAS 279-79-8): Core Scaffold Procurement for Drug Discovery and Asymmetric Catalysis


2-Azabicyclo[3.2.1]octane is a conformationally constrained, nitrogen-containing bicyclic heterocycle (C₇H₁₃N, MW 111.18) consisting of a six-membered piperidine ring fused to a cyclopentane ring . This rigid, chiral scaffold serves as a privileged structure in medicinal chemistry and organic synthesis, functioning both as a core pharmacophoric element—found in natural products like the α4β2 nicotinic receptor agonist (−)-hosieine A—and as a chiral platform for asymmetric catalysts . The inherent chirality and conformational restriction of the [3.2.1] system distinguish it from more flexible piperidine-based analogs or other bicyclic amines, making stereodefined procurement essential for reproducible structure–activity relationship studies .

Why Generic 2-Azabicyclo[3.2.1]octane Substitution Introduces Risk in Bioactive Conformation and Catalytic Performance


The 2-azabicyclo[3.2.1]octane framework imposes a specific, rigid dihedral angle on exocyclic nitrogen substituents. This geometric constraint is the critical determinant of both target binding affinity and enantioselectivity in catalysis, and it cannot be replicated by ostensibly similar scaffolds. For example, the bioactive κ-opioid receptor (KOR) conformation requires a ±42° N–C–C–N dihedral angle, which is precisely enforced by the endo-configured 2-azabicyclo[3.2.1]octane system, but not by the isomeric exo-analogs or the smaller [2.2.1]heptane system . In asymmetric aldol catalysis, the same [3.2.1]octane–pyrrolidine amide catalyst outperforms all other 2-azabicycloalkane backbones in both yield and stereoselectivity, demonstrating that ring size and bridge position directly govern catalytic efficiency . Thus, casually substituting this scaffold with a different bicyclic amine or a monocyclic piperidine will alter the critical geometry, resulting in lost potency, switched receptor selectivity, or abolished enantiocontrol.

Quantitative Differentiation Evidence for 2-Azabicyclo[3.2.1]octane: Head-to-Head Comparator Data


Endo-Configured 2-Azabicyclo[3.2.1]octane KOR Agonists Achieve Single-Digit Nanomolar Ki vs. High Nanomolar Affinity for Exo-Configured and Flexible Analogs

The endo-configured 2-azabicyclo[3.2.1]octane-derived KOR agonist 10a exhibits a KOR Ki of 7 nM, and its analog 10b shows a Ki of 13 nM. In contrast, the corresponding exo-configured pyrrolidine 35a, which possesses the same pharmacophoric elements but a different dihedral angle (~137–141° vs. 42°), displays a dramatically reduced KOR affinity (Ki = 862 nM) . This represents an approximately 120-fold loss in binding affinity solely attributable to the scaffold-enforced geometry . Flexible KOR agonists lacking the bicyclic lock cannot achieve this precise conformation without a significant entropic penalty .

κ-Opioid Receptor Agonists Conformational Restriction Receptor Affinity

2-Azabicyclo[3.2.1]octane-Pyrrolidine Amide Outperforms All Other Bicyclic Organocatalysts in Enantioselective Aldol Reaction Yield and Enantioselectivity

In a comparative study of chiral 2-azabicycloalkane-based catalysts, the amide derived from 2-azabicyclo[3.2.1]octane and pyrrolidine provided the highest catalytic activity, achieving up to 95% chemical yield, a diastereomeric ratio (dr) of 22:78, and enantioselectivity up to 63% ee in the aldol reaction between cyclic/acyclic ketones and p-nitrobenzaldehyde . Under identical conditions, catalysts based on the smaller 2-azabicyclo[2.2.1]heptane scaffold or the more flexible monocyclic prolinamide derivatives yielded lower conversions and reduced stereoselectivities (typically <64% ee) . The [3.2.1] ring size provides an optimal spatial arrangement of the pyrrolidine and amide units, which is not duplicated by the [2.2.1] system .

Asymmetric Catalysis Organocatalysis Aldol Reaction

2-Azabicyclo[3.2.1]octane-Derived ALK Inhibitor 8q Demonstrates Superior In Vivo Efficacy to Ceritinib in a Xenograft Model of Non-Small Cell Lung Cancer

The 2-azabicyclo[3.2.1]octane derivative 8q, discovered through aconitine scaffold simplification, demonstrated potent inhibition of ALK-positive cancer cells (NCI-H2228, Karpas-299). In an NCI-H2228 xenograft model, 8q administered at 60 mg/kg exhibited dose-dependent tumor growth inhibition that was superior to ceritinib at 30 mg/kg, a clinically approved second-generation ALK inhibitor . In enzymatic and cellular assays, 8q also significantly outperformed ceritinib . This demonstrates that the 2-azabicyclo[3.2.1]octane core, when properly decorated, can surpass a marketed ALK inhibitor in an in vivo head-to-head comparison.

ALK Inhibitors Non-Small Cell Lung Cancer Xenograft Tumor Model

Enantiomeric Configuration Switches Receptor Selectivity: KOR Agonists Become Potent σ1 Ligands via Stereochemical Inversion

The enantiomeric pair of endo-configured 2-azabicyclo[3.2.1]octane derivatives (1S,5S,7R)-10a and (1R,5R,7S)-10a (ent-10a) display a remarkable switch in receptor selectivity. While (1S,5S,7R)-10a is a potent KOR agonist (Ki = 7 nM), its enantiomer ent-10a shows negligible KOR affinity but instead exhibits high σ1 receptor affinity (Ki = 10 nM) . This receptor selectivity inversion—achieved solely by changing the absolute configuration of the bicyclic scaffold—is not observed with monocyclic or flexible KOR agonists . It underscores the critical role of the rigid, chiral 2-azabicyclo[3.2.1]octane framework in defining the pharmacophoric presentation to different receptors.

σ1 Receptor Ligands KOR Agonists Stereochemical Selectivity

2-Azabicyclo[3.2.1]octane Amine Headpiece Delivers High-Affinity Dual V1a/V2 Vasopressin Receptor Binding, Benchmarked Against the Clinical Standard Conivaptan

Biaryl amide derivatives incorporating a 2-azabicyclo[3.2.1]octane amine headpiece, specifically compounds 8g, 12g, 13d, and 13g, achieved excellent V1a and good V2 receptor binding affinities . Compound 13d was directly compared to conivaptan—the program's mixed V1a/V2-receptor antagonist clinical standard—in an in vitro head-to-head evaluation . Conivaptan itself exhibits Ki values of 0.48 nM (V1A) and 3.04 nM (V2) in rat receptors . The demonstration that the 2-azabicyclo[3.2.1]octane headpiece can support dual V1a/V2 antagonist activity comparable to the clinical benchmark validates this scaffold as a viable isostere for vasopressin receptor antagonist development.

Vasopressin Receptor Antagonists Dual V1a/V2 Antagonism Conivaptan Comparator

High-Value Application Scenarios for 2-Azabicyclo[3.2.1]octane (CAS 279-79-8) Based on Quantitative Evidence


Enantiopure KOR Agonist Probe Synthesis: Exploiting Sub-10 nM Binding Affinity

Procure (1S,5S,7R)-configured 2-azabicyclo[3.2.1]octane derivatives as the core scaffold for developing high-affinity κ-opioid receptor agonists. The endo-configured amine enforces the critical 42° N–C–C–N dihedral angle required for potent KOR binding (Ki = 7–13 nM), while the exo isomer is essentially inactive (Ki = 862 nM) . This rigid scaffold thus provides a predictable pharmacophore geometry that is unattainable with flexible amine analogs, enabling rational structure-based design of selective KOR ligands for pain, pruritus, and mood disorder research.

Asymmetric Aldol Organocatalyst Platform: Maximizing Enantioselectivity with the [3.2.1] Backbone

Source the 2-azabicyclo[3.2.1]octane core for constructing pyrrolidine-amide type organocatalysts. In a head-to-head comparison of chiral bicyclic amine catalysts, the [3.2.1]octane-pyrrolidine amide delivered the best overall performance—up to 95% yield, 22:78 dr, and 63% ee in the model aldol reaction—outperforming catalysts based on the smaller 2-azabicyclo[2.2.1]heptane scaffold . This quantitative advantage is directly relevant to process chemists optimizing enantioselective C–C bond-forming reactions for pharmaceutical intermediate synthesis.

ALK-Positive NSCLC Drug Discovery: In Vivo-Validated Lead Scaffold Surpassing Ceritinib

Employ the 2-azabicyclo[3.2.1]octane scaffold as a starting point for novel ALK inhibitor development, following the precedent of compound 8q. This derivative demonstrated superior in vivo tumor growth inhibition compared to the FDA-approved ALK inhibitor ceritinib in an NCI-H2228 xenograft model, without significant systemic toxicity . The scaffold's inherent three-dimensionality and synthetic tractability make it suitable for lead optimization programs targeting ALK-driven cancers, including those resistant to first- and second-generation inhibitors.

Stereochemically-Defined Dual σ1/KOR Chemical Biology Toolkits

Utilize both enantiomers of enantiopure 2-azabicyclo[3.2.1]octane derivatives to construct matched KOR agonist/σ1 antagonist screening pairs from a single scaffold. The (1S,5S,7R) configuration delivers potent KOR agonism (Ki = 7 nM), while the (1R,5R,7S) enantiomer selectively targets σ1 receptors (Ki = 10 nM) . This unique scaffold-encoded selectivity switch represents a powerful chemical biology tool for dissecting the overlapping pharmacology of KOR and σ1 receptors in neuropsychiatric disease models.

Quote Request

Request a Quote for 2-Azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.